molecular formula C22H22ClN3O4 B11349101 3-(3-Chlorophenyl)-1-pyridin-2-yl-1-(3,4,5-trimethoxybenzyl)urea

3-(3-Chlorophenyl)-1-pyridin-2-yl-1-(3,4,5-trimethoxybenzyl)urea

Cat. No.: B11349101
M. Wt: 427.9 g/mol
InChI Key: VNINBXTWLBHYLA-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.

    Functionalization of Aromatic Rings:

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea: Lacks the 3,4,5-trimethoxyphenyl group.

    1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the pyridin-2-yl group.

    1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the 3-chlorophenyl group.

Uniqueness

The presence of all three functional groups (3-chlorophenyl, pyridin-2-yl, and 3,4,5-trimethoxyphenyl) in 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA makes it unique. This combination of groups can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-pyridin-2-yl-1-[(3,4,5-trimethoxyphenyl)methyl]urea

InChI

InChI=1S/C22H22ClN3O4/c1-28-18-11-15(12-19(29-2)21(18)30-3)14-26(20-9-4-5-10-24-20)22(27)25-17-8-6-7-16(23)13-17/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

VNINBXTWLBHYLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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